

# Application Note: Peptide Coupling Conditions Using 5-Oxomorpholine-3-carboxylic Acid[1]

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## Compound of Interest

Compound Name:	5-Oxomorpholine-3-carboxylic acid
CAS No.:	1367717-62-1
Cat. No.:	B3321655

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## Introduction & Chemical Context

**5-Oxomorpholine-3-carboxylic acid** (also known as 3-morpholinecarboxylic acid, 5-oxo-) is a cyclic constrained amino acid derivative. Structurally, it resembles a pyroglutamic acid (PyroGlu) analogue where the C4 methylene is replaced by an ether oxygen. This substitution alters the lipophilicity and hydrogen-bonding potential while maintaining a rigid lactam scaffold.

## Key Structural Features[2][3][4][5]

- **Lactam Constraint:** The nitrogen at position 4 is part of a cyclic amide (lactam). It is non-nucleophilic under standard peptide coupling conditions.
- **Chirality:** The molecule possesses a chiral center at C3. Preserving the stereochemical integrity (typically S-configuration for natural amino acid mimicry) is the primary synthetic challenge.
- **Acidity:** The C3-carboxylic acid is electronically influenced by the adjacent electron-withdrawing lactam nitrogen and the ether oxygen, making the C3-proton susceptible to

base-catalyzed abstraction and subsequent racemization.

## Applications

- **N-Terminal Capping:** Used to cap peptide chains, preventing exopeptidase degradation.
- **Turn Inducers:** The rigid ring structure forces the peptide backbone into specific turn geometries (e.g.,  
  
-turns), useful in designing protein-protein interaction inhibitors.
- **Bioisostere:** Acts as a hydrolytically stable isostere for Pyroglutamate or Proline residues.

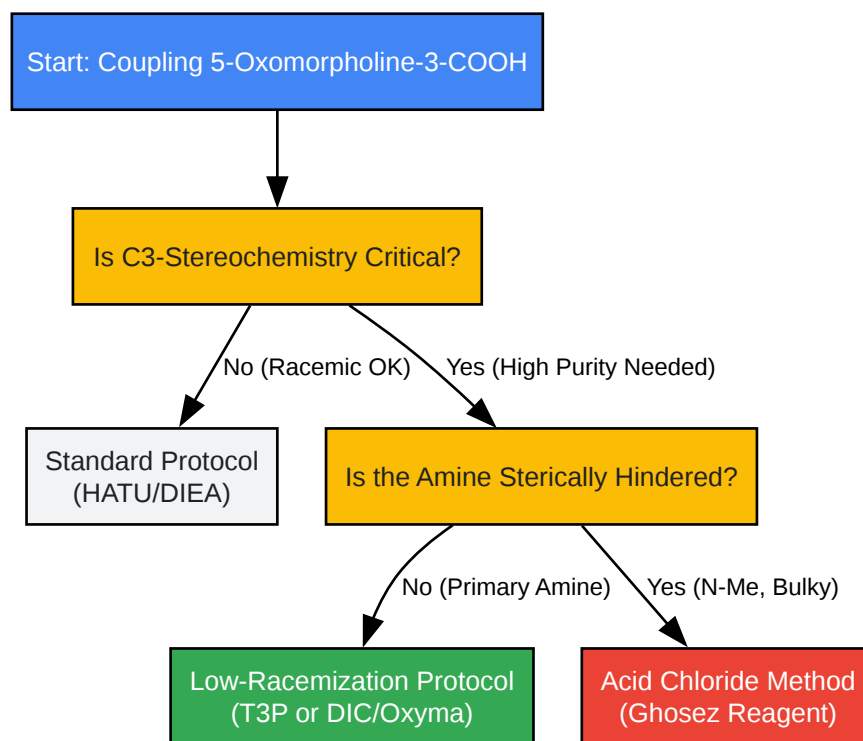
## Critical Challenges in Coupling

The primary difficulty when coupling **5-Oxomorpholine-3-carboxylic acid** is racemization at the C3 position.

- **Mechanism of Racemization:** During activation of the carboxylic acid, the acidity of the  
  
-proton (at C3) is enhanced. In the presence of tertiary amine bases (like DIEA or TEA), enolization can occur, leading to loss of chiral purity.
- **Nucleophilicity:** The lactam NH is a poor nucleophile. This molecule is almost exclusively used as the acylating agent (coupling its COOH to an incoming amine). It cannot serve as the amine component in a standard coupling reaction without ring opening or specialized N-alkylation techniques.

## Decision Matrix: Selecting the Right Protocol

Before starting, assess the complexity of your specific peptide sequence using the logic flow below.



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Figure 1: Decision matrix for selecting coupling conditions based on stereochemical and steric requirements.

## Experimental Protocols

### Protocol A: Low-Racemization Coupling (Recommended)

Reagents: T3P (Propylphosphonic anhydride), Pyridine or Sym-Collidine. Rationale: T3P is a cyclic phosphonic anhydride that acts as a coupling reagent with very low epimerization rates. It does not generate explosive byproducts (unlike HOBt) and the byproduct is water-soluble.

Step-by-Step Procedure:

- Dissolution: Dissolve 1.0 equiv of **5-Oxomorpholine-3-carboxylic acid** and 1.1 equiv of the Amine component (peptide resin or free amine) in dry DMF or EtOAc.
  - Note: EtOAc is preferred for solution-phase synthesis to facilitate workup; DMF is required for solid-phase.

- Base Addition: Add 2.5–3.0 equiv of Sym-Collidine (2,4,6-trimethylpyridine).
  - Why Collidine? It is a weaker base than DIEA, significantly reducing the risk of -proton abstraction (racemization) while sufficient to neutralize the acid.
- Activation: Cool the mixture to 0°C. Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.
- Workup (Solution Phase): Wash with water, 5% KHSO<sub>4</sub>, sat. NaHCO<sub>3</sub>, and brine. Dry over MgSO<sub>4</sub>.

## Protocol B: Standard High-Yield Coupling

Reagents: HATU, HOAt, DIEA. Rationale: HATU is extremely efficient for difficult couplings but carries a higher risk of racemization if base concentration is too high.

Step-by-Step Procedure:

- Pre-activation: Dissolve 1.0 equiv of **5-Oxomorpholine-3-carboxylic acid** in dry DMF.
- Reagent Addition: Add 0.95 equiv of HATU and 1.0 equiv of HOAt (optional, synergist).
- Base: Add 2.0 equiv of DIEA (Diisopropylethylamine).
  - Critical: Minimize the pre-activation time. Do not let the activated ester sit for >2 minutes before adding the amine.
- Coupling: Immediately add the solution to 1.0–1.2 equiv of the Amine component.
- Reaction: Stir for 1 hour at Room Temperature.

## Protocol C: Difficult/Hindered Couplings (Ghosez Reagent)

Reagents: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Rationale: Converts the acid directly to the acid chloride under neutral conditions, avoiding the formation of reactive O-acylisourea intermediates that can rearrange.

Step-by-Step Procedure:

- Chlorination: Dissolve 1.0 equiv of the acid in dry DCM. Add 1.2 equiv of Ghosez's Reagent. Stir at RT for 30 mins.[1][2][3]
- Coupling: Add this solution to a mixture of the Amine (1.0 equiv) and Sym-Collidine (2.0 equiv) in DCM/DMF.
- Reaction: Stir for 2–12 hours.

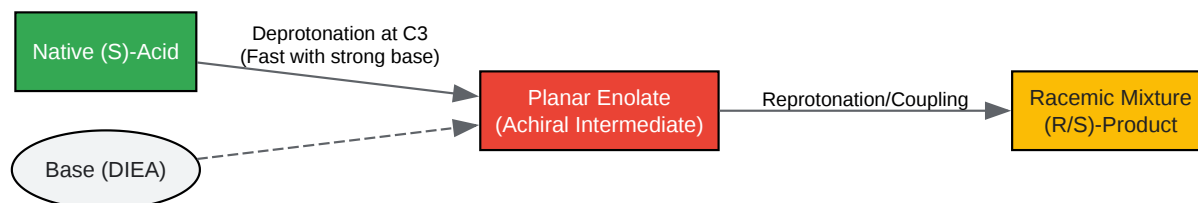
## Analytical Data & Quality Control

To validate the coupling efficiency and stereochemical integrity, the following analytical parameters should be monitored.

Parameter	Method	Acceptance Criteria	Notes
Purity	RP-HPLC (C18)	>95%	Monitor at 210/220 nm (low UV absorbance).
Identity	LC-MS (ESI+)	[M+H] <sup>+</sup> ± 0.4 Da	Lactam ring is stable in ESI.
Chirality	Chiral HPLC	>98% ee	Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
Racemization	NMR (H)	Single set of signals	Look for doubling of the C3-H doublet/multiplet.

## Mechanistic Insight: The Racemization Pathway

Understanding why racemization happens allows you to prevent it. The diagram below illustrates the pathway you must avoid.



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Figure 2: Base-catalyzed racemization pathway of **5-oxomorpholine-3-carboxylic acid**.

Prevention Strategy:

- Avoid Excess Base: Never exceed 3 equivalents.
- Use Weaker Bases: Collidine (pKa ~7.4) is safer than DIEA (pKa ~10.5).
- Fast Coupling: Use highly reactive reagents (T3P, HATU) to consume the activated ester before it enolizes.

## Troubleshooting Guide

Issue: Low Yield

- Cause: Poor solubility of the lactam acid in DCM.
- Solution: Switch to DMF or NMP. The lactam moiety is polar.
- Cause: Steric hindrance at the amine N-terminus.
- Solution: Use Protocol C (Acid Chloride) or elevate temperature to 40°C (risk of racemization increases, so monitor closely).

Issue: Double Peaks in HPLC (Racemization)

- Cause: Pre-activation time was too long.

- Solution: Mix acid and coupling reagent in the presence of the amine (in situ activation).
- Cause: Base was too strong.
- Solution: Switch from DIEA to Sym-Collidine or N-Methylmorpholine (NMM).

Issue: Side Reactions

- Cause: Lactam ring opening (rare).
- Solution: Avoid strong aqueous acids or bases during workup. Keep pH between 3 and 9.[5]

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